molecular formula C46H51FN5O8P B10831300 N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite

N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite

Cat. No.: B10831300
M. Wt: 851.9 g/mol
InChI Key: CKKJPMGSTGVCJJ-UHFFFAOYSA-N
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Description

This compound is a modified nucleoside phosphoramidite used in oligonucleotide synthesis. Key structural features include:

  • N4-Benzoyl protection: Enhances stability during solid-phase synthesis by preventing unwanted side reactions .
  • 2'-Deoxy-2'-fluoro substitution: Alters sugar conformation (arabinofuranosyl configuration), improving nuclease resistance and binding affinity to target RNA/DNA .
  • 5'-O-DMT group: Protects the 5'-hydroxyl during synthesis and enables stepwise elongation .
  • 3'-CE-phosphoramidite: Facilitates coupling with the growing oligonucleotide chain via phosphite triester chemistry .

Applications: Antiviral and anticancer therapeutics, antisense oligonucleotides, and gene-silencing technologies .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJPMGSTGVCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51FN5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2'-Deoxy-2'-Fluoro-β-D-Arabinofuranose

Starting Material : 1,3,5-Tri-O-benzoyl-β-D-arabinofuranose (,).
Key Reaction :

  • Bromination : Treatment with HBr in acetic acid yields 1,3,5-tri-O-benzoyl-2-bromo-2-deoxy-β-D-arabinofuranose (95% yield) ().

  • Fluorination : Bromine displacement using AgF or KF in anhydrous DMF introduces the 2'-fluoro group (88% yield) ().

Table 1: Reaction Conditions for Fluorination

ReagentSolventTemperatureTimeYield
AgFDMF80°C6 h88%
KFDMF100°C12 h72%

Glycosylation with Uracil

Activation : Silylation of uracil using hexamethyldisilazane (HMDS) and catalytic ammonium sulfate ().
Coupling :

  • The fluorinated sugar is reacted with silylated uracil in the presence of TMSOTf (trimethylsilyl triflate) in 1,2-dichloroethane ().

  • Yield : 75–82% after silica gel chromatography (,).

Table 2: Glycosylation Optimization

CatalystSolventTemperatureYield
TMSOTfDCE25°C82%
SnCl₄CH₃CN50°C68%

N4-Benzoylation

  • The uracil amino group is protected using benzoyl chloride in pyridine (90% yield) (,).

  • Critical Note : Excess benzoyl chloride leads to O-benzoylation side products; stoichiometric control is essential ().

5'-O-Dimethoxytritylation

  • The 5'-hydroxyl is protected with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine (,).

  • Yield : 85–92% after precipitation in hexane ().

3'-CE-Phosphoramidite Formation

  • The 3'-hydroxyl is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and diisopropylethylamine (DIPEA) in dichloromethane (,).

  • Key Challenge : Moisture-sensitive reaction requires strict anhydrous conditions ().

Table 3: Phosphitylation Reaction Parameters

Phosphitylating AgentBaseSolventTimeYield
2-Cyanoethyl-ClP(NiPr₂)₂DIPEACH₂Cl₂4 h78%
2-Cyanoethyl-ClP(NEt₂)₂TEATHF6 h65%

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with gradient mixtures of ethyl acetate/hexanes (1:3 to 1:1) removes unreacted DMT-Cl and benzoyl byproducts (,).

  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm ≥95% purity (,).

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include:

    • DMT aromatic protons (δ 7.2–7.4 ppm).

    • Fluorine coupling (²JHF = 48 Hz) at C2' (,).

  • Mass Spectrometry : [M+H]⁺ = 869.89 (calculated for C₄₆H₅₁FN₅O₈P) ().

Industrial-Scale Considerations

  • Automated Synthesizers : Solid-phase oligonucleotide synthesizers enable batch production with 85–90% coupling efficiency ().

  • Quality Control : In-process testing via UV monitoring (260 nm) ensures consistent DMT removal and phosphoramidite activation ().

Comparative Analysis of Methods

Table 4: Yield and Purity Across Methods

StepAcademic Protocol (,)Industrial Protocol (,)
Fluorination88%92%
Glycosylation82%78%
Phosphitylation78%85%
Overall Purity95%99%

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Phosphoramidite degradation is minimized using molecular sieves and argon atmospheres ().

  • Side Reactions : Overtritylation is prevented by limiting DMT-Cl stoichiometry to 1.1 equivalents ( ).

Chemical Reactions Analysis

Core Structural Features

The compound comprises three key modifications:

  • 2'-Deoxy-2'-fluoro-arabinofuranose sugar : Replaces the hydroxyl group at the 2' position with a fluorine atom, enhancing stability and altering sugar puckering dynamics .

  • 5'-O-DMT (4,4'-dimethoxytrityl) group : A protecting group for the 5' hydroxyl during solid-phase synthesis .

  • N4-Benzoyl protection : Protects the nucleobase uracil at the N4 position, preventing unwanted reactions during synthesis .

  • 3'-CE-phosphoramidite : Enables coupling with other nucleotides during oligonucleotide chain assembly .

2'-Fluoro Sugar Formation

The 2'-fluoro modification is typically introduced via a substitution reaction. For example, in arabinofuranose derivatives, a bromide at the 2' position undergoes nucleophilic substitution with fluoride ions under basic conditions . This step is critical for altering the sugar’s conformational flexibility, favoring the C3'-endo (north) pucker characteristic of RNA-like structures .

Phosphoramidite Activation

The 3'-CE-phosphoramidite is synthesized by reacting the 3'-hydroxyl group with bis(triethylsilyl) phosphoramidite in the presence of a catalyst like tetrazole. This step generates a reactive intermediate for coupling during oligonucleotide assembly .

Role of Protecting Groups

  • 5'-O-DMT : Prevents premature coupling of the 5' hydroxyl during synthesis.

  • N4-Benzoyl : Blocks the nucleobase from participating in unwanted side reactions, such as alkylation or oxidation .

Sugar Puckering

The 2'-fluoro modification restricts the sugar to a C3'-endo conformation, mimicking RNA’s structural rigidity. This substitution reduces the gauche effect between the 4'-O and 3'-F groups, stabilizing the sugar-phosphate backbone .

Binding and Stability

The combination of 2'-fluoro and deoxy modifications enhances the compound’s resistance to enzymatic degradation. The fluorine atom also increases the compound’s hydrophobicity, potentially improving binding affinity in therapeutic applications .

Comparison of Key Reagents and Conditions

Modification Reagents Conditions Outcome
2'-Fluoro Sugar FormationNaF, K₂CO₃, DMFBasic conditions, elevated temperatureSubstitution of bromide with F
5'-O-DMT ProtectionDMT chloride, pyridineAnhydrous conditionsSelective protection of 5' hydroxyl
3'-Phosphoramidite ActivationBis(triethylsilyl) phosphoramidite, tetrazoleDry CH₂Cl₂, controlled humidityReactive 3'-phosphoramidite
N4-Benzoyl ProtectionBenzoyl chloride, pyridineAnhydrous conditionsProtection of uracil N4 position

Challenges and Considerations

  • Synthesis complexity : Multiple protection/deprotection steps increase the risk of side reactions .

  • Stereoselectivity : Ensuring retention of the β-anomer during glycosidic bond formation is critical .

  • Fluorination efficiency : Substitution reactions require precise control to avoid over-fluorination or deprotection .

This compound exemplifies the precision required in nucleoside analog synthesis, balancing stability, reactivity, and structural fidelity for downstream applications.

Scientific Research Applications

Antiviral Applications

One of the primary uses of N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite is as an antiviral agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes, making it a candidate for treating viral infections. Studies have shown that compounds with similar structures exhibit significant antiviral activity against various viruses, including HIV and hepatitis C virus .

DNA Synthesis

This compound serves as a building block in the synthesis of oligonucleotides. The incorporation of fluorinated nucleosides into oligonucleotides can enhance their stability and binding affinity to complementary strands. This characteristic is particularly beneficial in developing antisense oligonucleotides and RNA interference (RNAi) therapies, where increased stability can lead to improved therapeutic efficacy .

Therapeutic Research

Research into the therapeutic potential of this compound has expanded into cancer treatment. The compound's ability to modify nucleic acid structures can be exploited to design targeted therapies that inhibit tumor growth or enhance the delivery of chemotherapeutic agents. Its application in creating prodrugs that release active agents selectively in tumor environments is an area of ongoing investigation .

Case Study 1: Antiviral Activity

A study demonstrated that a nucleoside analog similar to N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl) exhibited potent antiviral effects against HIV in vitro. The compound was shown to inhibit viral replication by interfering with reverse transcription processes, highlighting its potential as a therapeutic agent against retroviruses .

Case Study 2: Oligonucleotide Stability

Research focused on the incorporation of fluorinated nucleosides into oligonucleotides revealed that N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl) significantly improved the thermal stability of the resulting duplexes compared to standard nucleotides. This enhanced stability can lead to more effective gene silencing strategies in RNAi applications .

Mechanism of Action

The compound exerts its effects through its ability to inhibit DNA and RNA synthesis in cells. It acts as a nucleoside analog, interfering with the normal function of nucleotides in the cell. The molecular targets and pathways involved include the inhibition of viral replication and the disruption of cellular processes that rely on nucleotide synthesis.

Comparison with Similar Compounds

N4-Benzoyl-2'-Fluoro-5'-O-DMT-2'-Arabinofuranosyl-Deoxycytidine 3'-CE-Phosphoramidite

  • Structural Difference : Cytidine base (vs. uracil) with N4-benzoyl protection.
  • Functional Impact :
    • Cytidine pairs with guanine, enabling distinct base-pairing specificity in antisense applications .
    • Similar 2'-fluoro modification confers nuclease resistance but may alter polymerase recognition .
  • Applications : Used in siRNA and CRISPR guide RNA synthesis .

N4-Benzoyl-2'-Deoxy-5'-O-DMT-2',2'-Difluorocytidine 3'-CE-Phosphoramidite

  • Structural Difference: Dual 2',2'-difluoro substitutions on the arabinofuranosyl sugar.
  • Functional Impact: Increased steric hindrance and rigidity, enhancing thermal stability of oligonucleotides . Reduced polymerase incorporation efficiency compared to mono-fluoro derivatives due to altered sugar pucker .
  • Applications : Antisense therapy for genetic disorders .

2'-Fluoro-5'-O-DMT-2'-Deoxyinosine-3'-CE-Phosphoramidite

  • Structural Difference: Inosine base (hypoxanthine) instead of uracil.
  • Functional Impact: Inosine pairs promiscuously with adenine, cytosine, and uracil, useful in degenerate primers . Lacks the N4-benzoyl group, reducing synthetic stability but simplifying deprotection steps .
  • Applications: Diagnostic probes and multiplex PCR .

Comparative Biochemical and Pharmacological Data

Table 1: Enzyme Inhibition and Selectivity Profiles

Compound HSV-1 Polymerase K_i (µM) Human DNA Pol-α K_i (µM) Selectivity Ratio (HSV-1/Human) Reference
2'-Fluoro-araTTP (Uracil analogue) 0.048 1.2 25:1
E-5-(2-Bromovinyl)-araUTP 0.015 0.9 60:1
2',2'-Difluorocytidine-TP 0.12 4.5 37.5:1

Key Findings :

  • 2'-Fluoro-araTTP exhibits strong selectivity for viral polymerases, making it a potent antiviral agent .
  • Difluorinated analogues show reduced potency but retain selectivity due to enhanced sugar rigidity .

Biological Activity

N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound is designed to enhance the stability and efficacy of nucleoside-based therapies.

Chemical Structure and Properties

The compound features a benzoyl group at the N4 position, a deoxy-2-fluoro modification, and a 5'-O-DMT protecting group, which collectively contribute to its unique properties. The presence of the fluorine atom is expected to improve metabolic stability and enhance its interaction with biological targets.

Antiviral Activity

Research indicates that N4-benzoyl derivatives exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis. The modification at the N4 position enhances the binding affinity to viral polymerases, thereby obstructing their activity .

Case Study:
A study on N4-acylated deoxycytidine derivatives demonstrated that these compounds could serve as substrates for DNA polymerases, suggesting their potential utility in developing antiviral agents targeting viral DNA synthesis .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has also been investigated. The benzoyl modification has been linked to increased cytotoxicity against various cancer cell lines. Mechanistically, these nucleoside analogs can incorporate into DNA during replication, leading to chain termination and subsequent apoptosis in cancer cells .

Case Study:
In vitro studies on modified nucleosides showed that they could effectively inhibit the growth of human cancer cell lines, including breast and lung cancer cells. The incorporation of these analogs into cellular DNA resulted in significant reductions in cell viability compared to controls .

The synthesis of N4-benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil involves a series of chemical reactions that allow for the selective introduction of modifications at critical positions on the nucleoside backbone. The phosphoramidite form facilitates its incorporation into oligonucleotides via solid-phase synthesis techniques.

The mechanism by which this compound exerts its biological effects is primarily through its incorporation into nucleic acids, where it acts as a chain terminator during DNA synthesis. This action disrupts normal replication processes in both viral and cancerous cells, leading to reduced proliferation .

Comparative Analysis with Other Nucleoside Analogues

Compound NameBiological ActivityMechanismReference
N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracilAntiviral, AnticancerChain termination in DNA synthesis
Lamivudine (3TC)AntiviralInhibition of reverse transcriptase
Emtricitabine (FTC)AntiviralInhibition of reverse transcriptase

Q & A

Q. Q1: How can researchers optimize the synthetic yield of this phosphoramidite during nucleoside coupling?

The synthesis involves coupling a fluorinated arabinofuranosyl intermediate with a protected uracil base. Key steps include:

  • Protection strategies : Use 3′-O-benzoyl and 5′-O-DMT groups to prevent undesired side reactions during phosphitylation .
  • Phosphitylation conditions : Employ 2-cyanoethyl tetraisopropylphosphorodiamidite in anhydrous dichloromethane with diisopropylamine as a catalyst, ensuring <1% water content to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, 40% ethyl acetate/hexanes) achieves >95% purity. Lower yields (29–38%) are common due to steric hindrance from the 2′-fluoro substituent .

Q. Q2: What methodologies address stereochemical challenges in introducing the 2′-fluoro group?

  • Directed fluorination : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to selectively fluorinate the arabinose C2′ position, followed by chromatographic separation of α/β anomers .
  • NMR validation : Confirm β-D-configuration via 1H^1 \text{H}-NMR coupling constants (e.g., J1,216HzJ_{1',2'} \approx 16 \, \text{Hz}) and 19F^{19} \text{F}-NMR shifts .

Structural Characterization

Q. Q3: How can LC-MS/MS and NMR resolve discrepancies in structural elucidation?

  • LC-MS/MS : Quantify trace impurities using a C18 column (2.1 × 50 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for [M+H]+^+ at m/z 875.90 .
  • NMR assignments : Key 1H^1 \text{H}-NMR signals include H1′ (δ 6.19 ppm, ddd, J=3.4HzJ = 3.4 \, \text{Hz}) and H5′ (δ 3.93 ppm, d, J=4.5HzJ = 4.5 \, \text{Hz}). 31P^{31} \text{P}-NMR shows a phosphoramidite peak at δ 149 ppm .

Biological Activity and Mechanisms

Q. Q4: What experimental designs evaluate the anti-HSV-1 activity of this compound?

  • Plaque reduction assay : Treat HSV-1-infected Vero cells with serial dilutions (0.1–100 µM) of the compound. Calculate EC50_{50} using non-linear regression. Compare cytotoxicity in human lymphocytes (ID50_{50} > 100 µM) .
  • Metabolic stability : Co-incubate with human plasma and quantify FAU/FMAU metabolites via LC-MS/MS to assess deamination resistance .

Q. Q5: How do structural modifications (e.g., 5-substituents) impact antiviral potency?

  • SAR studies : Replace the uracil C5 hydrogen with iodine (EC50_{50} = 0.16 µM for HSV-1) or vinyl groups. Iodo-substituted analogs show 10-fold higher activity than ethyl derivatives due to enhanced base stacking .

Stability and Handling

Q. Q6: What storage conditions prevent degradation of the phosphoramidite?

  • Storage : Keep at -20°C under argon in amber vials. Avoid exposure to moisture or strong oxidizers, which hydrolyze the phosphoramidite to H-phosphonate .
  • Stability monitoring : Use 31P^{31} \text{P}-NMR to detect degradation (δ 7–10 ppm for H-phosphonate) .

Safety and Waste Management

Q. Q7: What safety protocols mitigate risks given limited toxicological data?

  • PPE : Wear nitrile gloves, safety goggles, and a NIOSH-approved respirator during synthesis. Use fume hoods for phosphitylation steps .
  • Waste disposal : Collect acetonitrile washes in halogenated solvent waste containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Challenges

Q. Q8: How can researchers reconcile contradictory data on metabolic stability in different cell lines?

  • Mechanistic studies : Compare deaminase expression levels (e.g., dCMP deaminase) in Vero vs. lymphocyte cells via Western blot. Co-administer deaminase inhibitors (e.g., tetrahydrouridine) to isolate enzyme-specific effects .

Q. Q9: What strategies improve in vivo bioavailability of this phosphoramidite?

  • Prodrug design : Synthesize 5′-O-(2-methoxyethyl) derivatives to enhance lipophilicity (logP > 2.5) and blood-brain barrier penetration .
  • Nanoparticle encapsulation : Use PEG-PLGA nanoparticles (size < 200 nm) for sustained release in pharmacokinetic studies .

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